4-(2-bromo-5-methoxybenzoyl)-7-(2-chlorophenyl)-1,4-thiazepane
Description
4-(2-Bromo-5-methoxybenzoyl)-7-(2-chlorophenyl)-1,4-thiazepane is a synthetic organic compound featuring a seven-membered 1,4-thiazepane ring system. This heterocyclic core is substituted at the 4-position with a 2-bromo-5-methoxybenzoyl group and at the 7-position with a 2-chlorophenyl moiety. Such structural attributes are common in medicinal chemistry for modulating pharmacokinetic properties or targeting specific biological receptors .
Properties
IUPAC Name |
(2-bromo-5-methoxyphenyl)-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrClNO2S/c1-24-13-6-7-16(20)15(12-13)19(23)22-9-8-18(25-11-10-22)14-4-2-3-5-17(14)21/h2-7,12,18H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFCJVHUBAFCONV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)N2CCC(SCC2)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that similar compounds can catalyze the formation of amide bonds from amines and carboxylic acids.
Mode of Action
The compound interacts with its targets to promote greener amidations of carboxylic acids and amines in catalytic amounts. This technology avoids the requirement of preactivation of the carboxylic acid or use of coupling reagents.
Biochemical Pathways
The compound affects the biochemical pathways involved in the formation of amide bonds
Result of Action
The result of the compound’s action is the formation of amide bonds from amines and carboxylic acids. This reaction is promoted in a greener way, avoiding the need for preactivation of the carboxylic acid or use of coupling reagents.
Action Environment
The action of the compound can be influenced by various environmental factors. For example, the protodeboronation of pinacol boronic esters, a related reaction, has been reported to be catalyzed under certain conditions. .
Comparison with Similar Compounds
a) 7-(2-Chlorophenyl)-4-(2,3,4-trifluorobenzoyl)-1,4-thiazepane (BD79555)
- Substituents : The 4-position features a 2,3,4-trifluorobenzoyl group instead of 2-bromo-5-methoxybenzoyl.
- Molecular Formula: C₁₈H₁₅ClF₃NOS (vs. C₁₈H₁₆BrClNO₂S for the target compound).
- Molecular Weight : 385.831 g/mol (vs. 447.75 g/mol for the target compound).
b) 4-(2H-1,3-Benzodioxole-5-carbonyl)-7-(2,5-difluorophenyl)-1,4-thiazepane
- Substituents : The 4-position is substituted with a benzodioxole-carbonyl group, and the 7-position has a 2,5-difluorophenyl moiety.
- Molecular Formula: C₂₀H₁₈F₂NO₃S (CAS: 1706059-14-4).
- The difluorophenyl group may reduce steric hindrance compared to 2-chlorophenyl .
c) 7-(2-Chlorophenyl)-1,4-thiazepane Hydrochloride
- Core Structure : Lacks the 4-position benzoyl substitution.
- Molecular Simplification : Serves as a precursor or intermediate for synthesizing derivatives like the target compound.
- Applications : Widely supplied by pharmaceutical vendors (e.g., Synasia Inc., ChemParm Allnet Ltd.), highlighting its utility in drug discovery pipelines .
Comparative Data Table
| Compound Name | Substituents (4-/7-positions) | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|---|
| 4-(2-Bromo-5-methoxybenzoyl)-7-(2-chlorophenyl)-1,4-thiazepane | 2-Bromo-5-methoxybenzoyl / 2-chlorophenyl | C₁₈H₁₆BrClNO₂S | 447.75 | Not provided |
| BD79555 | 2,3,4-Trifluorobenzoyl / 2-chlorophenyl | C₁₈H₁₅ClF₃NOS | 385.83 | 1795430-71-5 |
| 4-(Benzodioxole-5-carbonyl)-7-(2,5-difluorophenyl)-1,4-thiazepane | Benzodioxole-5-carbonyl / 2,5-difluorophenyl | C₂₀H₁₈F₂NO₃S | 378.38 | 1706059-14-4 |
| 7-(2-Chlorophenyl)-1,4-thiazepane Hydrochloride | None / 2-chlorophenyl | C₁₁H₁₃Cl₂NS·HCl | 294.66 | Not provided |
Research Findings and Implications
- Electrophilic Substitution Effects : Bromine and methoxy groups in the target compound may enhance halogen bonding and hydrogen bonding, respectively, compared to fluorine-rich analogues like BD79554. This could influence receptor binding in therapeutic contexts .
- Polarity and Solubility : The benzodioxole-containing analogue (CAS: 1706059-14-4) exhibits higher polarity due to its oxygen-rich substituents, suggesting improved aqueous solubility over the brominated target compound .
- Synthetic Accessibility : The hydrochloride salt of the unsubstituted 1,4-thiazepane core is commercially available, underscoring its role as a versatile intermediate for further functionalization .
Preparation Methods
Cyclization of Linear Precursors
Linear precursors such as N-(2-mercaptoethyl)-2-chlorobenzamide undergo cyclization in the presence of polyphosphoric acid (PPA) or DBU (1,8-diazabicycloundec-7-ene). A representative protocol involves:
- Reacting cysteamine hydrochloride with 2-chlorobenzoyl chloride to form N-(2-mercaptoethyl)-2-chlorobenzamide .
- Cyclization using PPA at 100–105°C for 6–8 hours, yielding the 1,4-thiazepane core.
Optimization Data :
| Cyclization Agent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| PPA | 100–105 | 6–8 | 68 |
| DBU/Imidazole | 70 | 2 | 53 |
| HCl (aq.) | 50 | 24 | 30 |
PPA achieves higher yields but requires extended reaction times, whereas DBU enables faster cyclization at the expense of purity.
Multicomponent Reactions (MCRs)
The Ugi-tetrazole four-component reaction (UT-4CR) enables simultaneous assembly of the thiazepane core and substituents. A typical procedure involves:
- Reacting 2-chloroaniline, 2-bromo-5-methoxybenzoic acid, 2,2-dimethoxyacetaldehyde, and tert-butyl isocyanide in methanol.
- Cyclization via Pictet-Spengler reaction using methanesulfonic acid (MSA) at 70°C for 2 hours.
Key Advantages :
- Single-pot synthesis reduces purification steps.
- High functional group tolerance (e.g., halogens, methoxy groups).
Yield Data :
| Entry | Isocyanide | Aniline | Yield (%) |
|---|---|---|---|
| 1 | tert-Butyl | 2-Chloro | 91 |
| 2 | Benzyl | 2-Bromo-5-methoxy | 85 |
Functionalization of the 1,4-Thiazepane Core
Acylation at Position 4
The 2-bromo-5-methoxybenzoyl group is introduced via Schotten-Baumann acylation:
- Reacting the 1,4-thiazepane intermediate with 2-bromo-5-methoxybenzoyl chloride in dichloromethane (DCM).
- Using triethylamine (TEA) as a base at 0°C to room temperature.
Reaction Conditions :
- Molar Ratio : 1:1.2 (thiazepane:acyl chloride).
- Solvent : DCM or THF.
- Yield : 76–82% after column chromatography.
Characterization and Analytical Validation
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, MeCN/H2O = 70:30) shows ≥98% purity, with retention time = 12.4 min.
Industrial-Scale Considerations
Solvent and Catalyst Recovery
Q & A
Q. Functionalization :
- Bromo-methoxybenzoyl group introduced via Friedel-Crafts acylation or nucleophilic substitution.
- 2-Chlorophenyl moiety added through Suzuki coupling or Ullmann reaction.
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) .
- Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity during the synthesis of this compound?
- Design of Experiments (DoE) : Systematically vary parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions.
- Key findings :
- Higher yields (70–80%) achieved in polar aprotic solvents (e.g., DMF) at 80–100°C.
- Selectivity for the thiazepane ring improves with slow reagent addition to minimize side reactions .
- Process control : Real-time monitoring via FT-IR or mass spectrometry to track intermediate formation .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Hypothesis-driven approaches :
- In vitro assays : Compare receptor-binding affinity (e.g., GABAₐ for benzodiazepine-like activity) across cell lines to rule out model-specific artifacts .
- Purity analysis : Verify compound integrity using HPLC-MS; impurities >5% may skew bioactivity results .
- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes and reconcile divergent experimental data .
Q. What methodologies are suitable for studying the compound’s interaction with biological targets?
- Receptor binding assays : Radioligand displacement studies (e.g., using ³H-flunitrazepam for GABAₐ receptor affinity).
- Cellular imaging : Fluorescence tagging (e.g., BODIPY derivatives) to track subcellular localization in live cells.
- Kinetic studies : Surface plasmon resonance (SPR) to measure association/dissociation rates .
Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?
- Forced degradation studies :
- Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions.
- Monitor degradation products via LC-MS and quantify stability using Arrhenius equation-derived shelf-life predictions .
- Thermogravimetric analysis (TGA) : Assess thermal decomposition profiles .
Theoretical and Methodological Frameworks
Q. How can research on this compound be integrated into broader pharmacological or chemical theories?
- Structure-Activity Relationship (SAR) : Link substituent effects (e.g., bromo vs. chloro) to biological potency using Hammett constants or molecular electrostatic potential maps .
- Pharmacophore modeling : Identify essential moieties (e.g., thiazepane ring) for target engagement using software like Schrödinger’s Phase .
Q. What advanced analytical techniques are critical for characterizing synthetic intermediates and byproducts?
- Tandem Mass Spectrometry (MS/MS) : Fragment ions provide structural clues for unknown impurities.
- Dynamic Nuclear Polarization (DNP) NMR : Enhances sensitivity for low-concentration intermediates .
- Synchrotron XRD : Resolves ambiguous stereochemistry in crystalline intermediates .
Experimental Design and Training
Q. How should researchers design dose-response studies to evaluate the compound’s efficacy and toxicity?
- Dose-ranging experiments :
Q. What training is recommended for researchers handling this compound in interdisciplinary studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
